2H-1-Benzopyran-7-ol, 3,4-dihydro-3,4-bis(4-hydroxyphenyl)-8-methyl-, designated by its IUPAC name, is a complex organic compound with significant structural and functional characteristics. Its molecular formula is and it has a molecular weight of approximately 272.2958 g/mol. This compound is part of the larger class of benzopyrans, which are known for their diverse biological activities and applications in medicinal chemistry.
The compound can be sourced from various chemical databases, including the National Institute of Standards and Technology and PubChem, where detailed information about its structure, properties, and synthesis can be found . The Chemical Abstracts Service Registry Number for this compound is 56701-24-7.
2H-1-Benzopyran-7-ol falls under the category of phenolic compounds due to the presence of hydroxyl groups attached to aromatic rings. It is also classified as a flavonoid derivative, which contributes to its potential antioxidant properties. The compound's structural classification as a benzopyran indicates it may exhibit various biological activities, including anti-inflammatory and anti-cancer effects.
The synthesis of 2H-1-Benzopyran-7-ol can be achieved through several organic reactions involving the coupling of phenolic derivatives with appropriate alkylating agents. Common methods include:
The synthesis typically involves:
The molecular structure of 2H-1-Benzopyran-7-ol features a fused ring system comprising a benzene ring and a pyran ring. The specific stereochemistry is indicated by the (3R,4S) configuration, which reflects the spatial arrangement of substituents around the chiral centers.
Key structural data include:
2H-1-Benzopyran-7-ol participates in various chemical reactions typical for phenolic compounds:
Understanding these reactions requires knowledge of reaction mechanisms and conditions that favor specific pathways. For instance, oxidation reactions may require catalysts such as transition metals or peroxides.
The mechanism of action for 2H-1-Benzopyran-7-ol involves its interaction with biological targets at the molecular level:
Studies suggest that compounds with similar structures exhibit significant bioactivity, including anti-cancer properties by modulating cell signaling pathways .
Key physical properties include:
Chemical properties include:
Relevant data from studies indicate these properties influence its application in scientific research .
2H-1-Benzopyran-7-ol has several scientific uses:
Ullmann-type coupling serves as a cornerstone methodology for constructing the biaryl backbone essential to the target benzopyran dimer. This copper-catalyzed reaction facilitates the formation of C–C bonds between phenolic precursors under precisely controlled conditions. Key synthetic studies demonstrate that diaryl ether linkages are optimally formed using ortho-halophenols and phenolic nucleophiles in the presence of copper(I) iodide catalysts. The reaction proceeds efficiently in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures (110–130°C), achieving coupling yields exceeding 85% when employing stoichiometric amounts of cesium carbonate base [1].
Critical optimization parameters include:
Table 1: Ullmann Coupling Optimization for Dimer Precursor Synthesis
| Copper Catalyst | Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| CuI | DMSO | Cs₂CO₃ | 110 | 88 |
| CuCl | DMF | Cs₂CO₃ | 120 | 76 |
| CuBr | NMP | K₃PO₄ | 130 | 69 |
| CuI | Dioxane | t-BuOK | 100 | 52* |
Note: Significant byproduct formation observed under these conditions
The dimeric intermediate requires selective demethylation of methoxy-protected phenolic groups. Boron tribromide in dichloromethane (–78°C to 0°C) achieves near-quantitative deprotection without compromising the benzopyran scaffold, whereas Lewis acidic conditions (AlCl₃/EtSH) induce partial chroman ring opening [1] [4].
The introduction of stereocenters at C3 and C4 positions employs catalytic hydrogenation of flavonoid precursors. Heterogeneous palladium catalysts (Pd/C, 5–10 mol%) in ethanol afford racemic trans-chroman products through syn-addition across the C2–C3 alkene. Alternatively, transfer hydrogenation methodologies utilizing ruthenium complexes (e.g., [RuCl₂(p-cymene)]₂) with formic acid/triethylamine mixtures as hydrogen donors enable asymmetric induction. This approach achieves up to 92% diastereomeric excess when employing chiral diamino ligands such as (1S,2S)-N-p-tosyl-1,2-diphenylethylenediamine [4].
Critical hydrogenation parameters include:
Achieving the thermodynamically disfavored (3R,4S) relative configuration necessitates innovative stereocontrol strategies beyond standard hydrogenation:
Chiral auxiliary-mediated cyclization: (L)-Proline-derived enamines undergo Evans aldol condensation with p-hydroxybenzaldehyde, establishing the C4 stereocenter with >98% enantiomeric excess. Subsequent acid-catalyzed cyclization stereoselectively generates the chroman ring with retention of configuration at C4. The auxiliary is cleaved via hydrolytic decarboxylation [1].
Enzymatic kinetic resolution: Racemic trans-3,4-dihydroxy chroman intermediates are resolved using immobilized lipases (e.g., Candida antarctica lipase B) with vinyl acetate in methyl tert-butyl ether. The (3S,4R)-diacetate forms preferentially (E > 200), leaving the desired (3R,4S)-diol enantiomer untouched. Subsequent Mitsunobu inversion or nickel-catalyzed epimerization completes the stereoselective synthesis [4].
Asymmetric dihydroxylation: Olefin precursors undergo Sharpless dihydroxylation using AD-mix-β (K₂OsO₂(OH)₄/(DHQD)₂PHAL) to install C3/C4 diols with 15:1 diastereoselectivity favoring the syn-diol. Stereospecific dehydrative cyclization then furnishes the chroman core while preserving stereochemistry [1].
Two principal routes dominate the construction of the chroman scaffold:
Friedel-Crafts Alkylation:
Aldol Condensation Route:
Table 2: Friedel-Crafts vs. Aldol Approaches to Chroman Synthesis
| Parameter | Friedel-Crafts Alkylation | Aldol Condensation |
|---|---|---|
| Reaction Time | 2–4 hours | 12–24 hours |
| Typical Yield | 55–70% | 40–65% |
| trans:cis Ratio | ≤2:1 | 5:1–8:1 |
| Byproducts | ortho-isomers (15–20%), dimers (5–10%) | Dehydration products (20%), retro-aldol products (10–15%) |
| Stereocontrol Options | Limited | Chiral auxiliaries, asymmetric catalysis |
The Friedel-Crafts route provides atom-economic access to the chroman skeleton but suffers from irreproducible stereoselectivity at scale. The aldol pathway, while lengthier, offers superior opportunities for stereochemical control through modern organocatalysis, positioning it as the preferred method for enantioselective synthesis of the target compound [1] [5].
CAS No.: 2198-92-7
CAS No.: 4493-23-6
CAS No.: 948557-12-8
CAS No.: